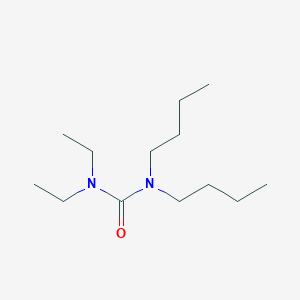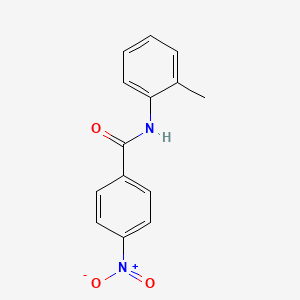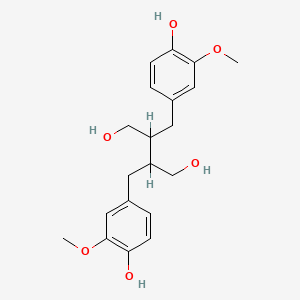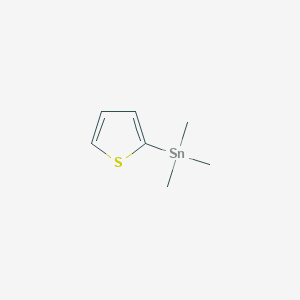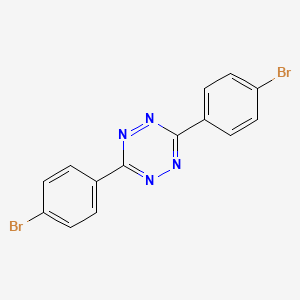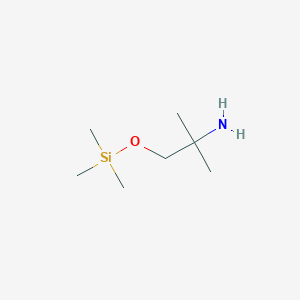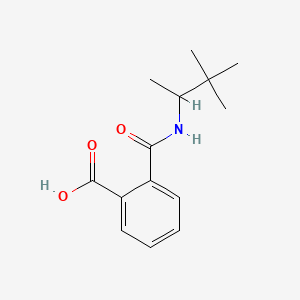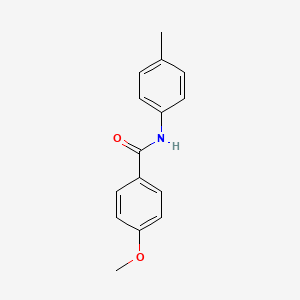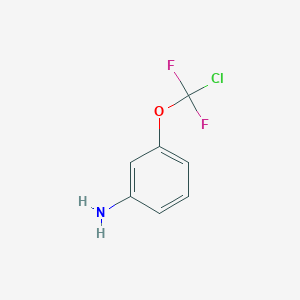
3-(Chlorodifluoromethoxy)aniline
Übersicht
Beschreibung
3-(Chlorodifluoromethoxy)aniline is an organic compound with the molecular formula C7H6ClF2NO . It has a molecular weight of 193.57800 . The compound is also known by other names such as 3-(chlorodifluoromethoxy)phenylamine and 3-(Difluorochloromethoxy)aniline .
Synthesis Analysis
The synthesis of 3-(Chlorodifluoromethoxy)aniline can be achieved through several synthetic routes . One such process involves the self-condensation of dichloroxylene, a typical bischloromethyl monomer . The reaction conditions, including the type of solvent, reaction time, and the amount of catalyst, can significantly influence the properties of the resulting polymer .Molecular Structure Analysis
The molecular structure of 3-(Chlorodifluoromethoxy)aniline consists of an amine group attached to a benzene ring, with a chlorodifluoromethoxy group at the meta position . The exact mass of the molecule is 193.01100 .Physical And Chemical Properties Analysis
3-(Chlorodifluoromethoxy)aniline has a density of 1.402g/cm3 and a boiling point of 237.2ºC at 760 mmHg . The compound has a flash point of 97.3ºC . The LogP value, which indicates the compound’s lipophilicity, is 3.01790 .Wissenschaftliche Forschungsanwendungen
1. Intermediate for Synthesis of Tumor Inhibiting Drugs 3-(Chlorodifluoromethoxy)aniline can be used as an intermediate for the synthesis of tumor inhibiting drugs . It’s particularly useful in the synthesis of drugs that target VEGFR-1 and VEGFR-2, which are known to suppress the generation of vascular tumors .
Preparation of Hypercrosslinked Polymers
This compound can be used in the preparation of hypercrosslinked polymers (HCPs), which have high Brunauer–Emmett–Teller (BET) specific surface areas and large pore volumes . These properties make HCPs useful in a variety of applications, including adsorption, catalysis, and gas storage .
Adsorption of Aniline
The hypercrosslinked polymers prepared using 3-(Chlorodifluoromethoxy)aniline have been shown to effectively adsorb aniline . This could be particularly useful in environmental cleanup efforts, where aniline is a common pollutant .
Laboratory Chemicals
3-(Chlorodifluoromethoxy)aniline can be used in the preparation of various laboratory chemicals . This broad application makes it a valuable compound in scientific research and development .
Manufacture of Substances
This compound is also used in the manufacture of various substances . While the specific substances aren’t mentioned, this suggests a wide range of potential applications in different fields .
High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)
Although not directly mentioned, compounds similar to 3-(Chlorodifluoromethoxy)aniline, such as 4-fluoroaniline, have been used in the development of HPLC-MS methods . It’s possible that 3-(Chlorodifluoromethoxy)aniline could have similar applications in this field .
Safety and Hazards
The safety data sheets indicate that 3-(Chlorodifluoromethoxy)aniline may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim to fresh air and give artificial respiration if necessary . If the compound comes in contact with the skin or eyes, it should be washed off with plenty of water .
Wirkmechanismus
Target of Action
3-(Chlorodifluoromethoxy)aniline is a key intermediate in the synthesis of Asciminib , a drug used for the treatment of chronic myeloid leukemia (CML). The primary target of Asciminib is the BCR-ABL1 oncoprotein , which is constitutively active in CML patients .
Mode of Action
Asciminib, synthesized using 3-(Chlorodifluoromethoxy)aniline, binds to the myristate pocket in an allosteric site, outside the catalytic/ATP-binding site of the BCR-ABL1 oncoprotein . This binding inhibits both wide-type and mutated T315I BCR-ABL1 activities in vitro, in vivo, and in human clinical trials .
Biochemical Pathways
The BCR-ABL1 oncoprotein is a result of a reciprocal translocation between the long arms of chromosomes 9 and 22 in hematological progenitor cells . This translocation results in the transfer of the ABL1 oncogene on chromosome 9 to an area of chromosome 22 termed the breakpoint cluster region (within the BCR gene) . Asciminib’s inhibition of the BCR-ABL1 oncoprotein disrupts this pathway, leading to a decrease in the proliferation of leukemic cells .
Pharmacokinetics
As an intermediate in the synthesis of asciminib, its bioavailability would be determined by the final drug formulation and administration .
Result of Action
The inhibition of the BCR-ABL1 oncoprotein by Asciminib leads to a decrease in the proliferation of leukemic cells . This results in an overall enhancement of the survival rate of CML patients .
Action Environment
The action, efficacy, and stability of 3-(Chlorodifluoromethoxy)aniline, as an intermediate in drug synthesis, would be influenced by various factors during the synthesis process, such as temperature, pH, and the presence of other reactants . .
Eigenschaften
IUPAC Name |
3-[chloro(difluoro)methoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOJWBZQGYLBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50539734 | |
| Record name | 3-[Chloro(difluoro)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chlorodifluoromethoxy)aniline | |
CAS RN |
39065-91-3 | |
| Record name | 3-[Chloro(difluoro)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50539734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



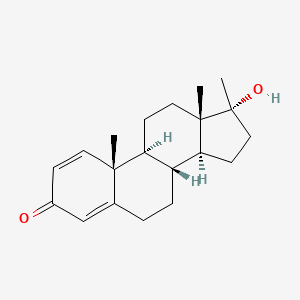

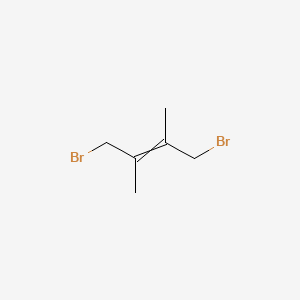
![3-Methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B3342820.png)

